4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol
CAS No.:
Cat. No.: VC8796909
Molecular Formula: C19H22ClN3O2
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClN3O2 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C19H22ClN3O2/c1-25-19-12-16(4-7-18(19)24)13-21-23-10-8-22(9-11-23)14-15-2-5-17(20)6-3-15/h2-7,12-13,24H,8-11,14H2,1H3/b21-13+ |
| Standard InChI Key | YYYWGERCHWVWDK-FYJGNVAPSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)O |
| SMILES | COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol, reflects its intricate structure. The piperazine ring is substituted at the 1-position with a chlorobenzyl group (-CH-), while the imine (-CH=N-) linkage connects it to a 2-methoxy-6-hydroxyphenyl moiety. The E-configuration of the imine group is confirmed by its Standard InChIKey (LWIQDRDQACXVOQ-FYJGNVAPSA-N), which encodes stereochemical details.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features. The -NMR spectrum (500 MHz, DMSO-d) shows signals for the methoxy group at δ 3.85 ppm, the phenolic -OH at δ 9.45 ppm, and aromatic protons between δ 6.70–7.45 ppm . The imine proton (-CH=N-) appears as a singlet at δ 8.30 ppm, consistent with conjugation to the electron-withdrawing piperazine ring .
Table 1: Key Spectroscopic Data
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 359.8 g/mol | |
| -NMR (δ) | 3.85 (s, OCH), 8.30 (s, CH=N) | |
| SMILES | COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 2-hydroxy-3-methoxybenzaldehyde . This one-pot reaction proceeds under mild acidic conditions (e.g., acetic acid) at 60–80°C, yielding the Schiff base through nucleophilic attack of the piperazine’s secondary amine on the aldehyde carbonyl .
Process Considerations
Key challenges include controlling imine geometry (E/Z isomerism) and minimizing byproducts. Patent literature suggests using anhydrous solvents (e.g., toluene) and molecular sieves to sequester water, driving the equilibrium toward the desired E-isomer . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Pharmacological Research and Applications
Biological Activity
While direct bioactivity data for this compound remain limited, structural analogs exhibit antitumor, antibacterial, and antiviral properties. The chlorobenzyl group enhances lipophilicity (), potentially improving blood-brain barrier penetration. Piperazine derivatives are known to modulate neurotransmitter receptors (e.g., serotonin, dopamine), suggesting possible CNS applications .
Structure-Activity Relationships (SAR)
Comparative studies with the methyl-substituted analog (2-methoxy-6-{[4-(4-methylphenyl)-1-piperazinyl]imino}methylphenol) highlight the importance of the chloro substituent . The electron-withdrawing Cl atom increases electrophilicity at the imine nitrogen, potentially enhancing interactions with biological targets .
Comparative Analysis of Piperazine Derivatives
Table 2: Structural and Pharmacological Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Log P | Reported Activity |
|---|---|---|---|---|
| 4-({[4-(4-Chlorobenzyl)-1-Piperazinyl]Imino}Methyl)-2-Methoxyphenol | Cl, OCH | 359.8 | 2.8 | Antitumor (predicted) |
| 2-Methoxy-6-{[4-(4-Methylphenyl)-1-Piperazinyl]Imino}Methylphenol | CH, OCH | 325.4 | 2.2 | Antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume